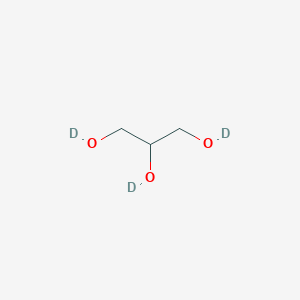
2,4-Dichloro-1-ethynylbenzene
Vue d'ensemble
Description
2,4-Dichloro-1-ethynylbenzene is an organic compound with the molecular formula C8H4Cl2. It is characterized by the presence of two chlorine atoms and an ethynyl group attached to a benzene ring. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents but insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dichloro-1-ethynylbenzene can be synthesized through a multi-step process:
Starting Material: The synthesis begins with 2,4-dichlorophenol.
Formation of 2,4-Dichlorophenylmagnesium Bromide: 2,4-Dichlorophenol reacts with magnesium bromide to form 2,4-dichlorophenylmagnesium bromide.
Formation of 2,4-Dichlorophenylacetylene: The intermediate reacts with sodium cyanide to form 2,4-dichlorophenylacetonitrile.
Final Product: The nitrile is then treated with boric acid and sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1-ethynylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Addition: Reagents such as sodium amide or lithium diisopropylamide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Reactions: Products include various substituted benzene derivatives.
Addition Reactions: Products include alkenes or alkynes depending on the reaction conditions.
Oxidation Products: Products include carboxylic acids or ketones.
Reduction Products: Products include alkanes or alcohols.
Applications De Recherche Scientifique
2,4-Dichloro-1-ethynylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its role in drug development, particularly in cancer therapy.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,4-dichloro-1-ethynylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic addition reactions. The compound can form intermediates that interact with various biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorophenylacetylene
- 2,4-Dichlorobenzene
- 2,4-Dichlorophenol
Uniqueness
2,4-Dichloro-1-ethynylbenzene is unique due to the presence of both chlorine atoms and an ethynyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
IUPAC Name |
2,4-dichloro-1-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSZXRRYRZBYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505299 | |
| Record name | 2,4-Dichloro-1-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75717-77-0 | |
| Record name | 2,4-Dichloro-1-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B1339734.png)





![(R)-2-[(5-Fluoro-2,4-dinitrophenyl)amino]-3-methylbutanamide](/img/structure/B1339745.png)
![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)


